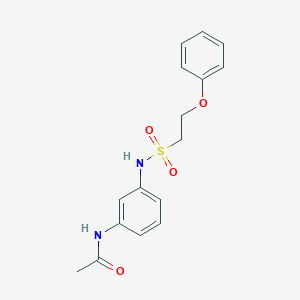
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide, also known as MBTO, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxalamides, which are known for their diverse biological activities. MBTO has been found to exhibit promising properties as a research tool in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Receptor Interaction Profiles
Research on N-2-methoxybenzyl-phenethylamines (NBOMe drugs) elucidated their receptor binding profiles, comparing them with their 2,5-dimethoxy-phenethylamine analogs and LSD. These compounds interact strongly with serotonergic receptors and have potential implications for understanding hallucinogenic effects similar to LSD, highlighting the significance of methoxybenzyl substitutions in psychoactive research (Rickli et al., 2015).
Synthesis and Antibacterial Activity
The synthesis and characterization of oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide demonstrated antimicrobial activity, showcasing the application of methoxybenzyl derivatives in developing antibacterial agents (Sang et al., 2020).
Polymer Synthesis and Characterization
A novel cationic polymer incorporating a photolabile methoxybenzyl moiety showcased the ability to switch from an antibacterial to a non-toxic character upon light irradiation, illustrating the utility of methoxybenzyl derivatives in creating light-responsive materials (Sobolčiak et al., 2013).
Catalytic Applications
Palladium(II) and Gold(I) complexes utilizing methoxybenzyl-imidazolium derivatives have been synthesized, highlighting their potential in catalytic applications and as building blocks in organometallic chemistry (Ray et al., 2007).
N-Heterocyclic Carbene Reactivity
The study on the reactivity of an oxalamide-based N-heterocyclic carbene presented insights into its potential applications in organic synthesis, particularly in cyclopropanation reactions and in the synthesis of fluorescing compounds (Braun et al., 2012).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)16(20)18-11-13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGQZFJOWMGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)




![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)


![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)